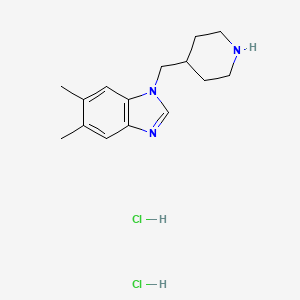

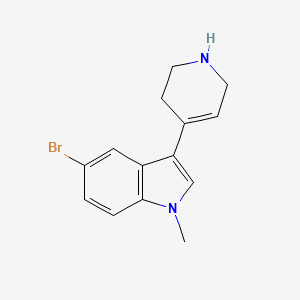

![molecular formula C13H8ClNO4S B1490782 2-(((5-クロロベンゾ[d]オキサゾール-2-イル)チオ)メチル)-5-ヒドロキシ-4H-ピラン-4-オン CAS No. 1424561-67-0](/img/structure/B1490782.png)

2-(((5-クロロベンゾ[d]オキサゾール-2-イル)チオ)メチル)-5-ヒドロキシ-4H-ピラン-4-オン

概要

説明

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

5-Chloro-2-mercaptobenzoxazole can be synthesized by reacting amino-4-chlorophenol, potassium hydroxide and carbon disulfide in ethanol .Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring structure with one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, oxazoles are stable liquids at room temperature with a boiling point of 69 °C .科学的研究の応用

抗菌活性

ベンゾオキサゾール誘導体は、クロロベンゾ[d]オキサゾール部分を含むものも、その抗菌特性について研究されてきました。これらは、細菌や真菌を含むさまざまな微生物種に対して有効性を示しています。 たとえば、特定のベンゾオキサゾール化合物は、一般的な真菌病原体であるAspergillus nigerやCandida albicansに対して強力な活性を示しました 。問題の化合物中のチオメチル結合は、さらに微生物酵素やDNAとの相互作用に影響を与え、その抗菌の可能性を高める可能性があります。

抗がん研究

ベンゾオキサゾール誘導体の構造的複雑さは、それらを抗がん研究に適した候補にします。DNAにインターカレーションしたり、がん細胞増殖に関与する重要な酵素を阻害したりする能力は、新しい抗がん剤を開発するために活用できます。 研究では、ベンゾオキサゾール化合物が結腸直腸がん細胞株に対して有望な活性を示すことが示されています 。化合物のヒドロキシピラノンセグメントは、がん細胞に対する細胞毒性を高める可能性があります。

蛍光増白剤

ベンゾオキサゾール構造は、蛍光増白剤としての用途で知られています。これらの化合物は紫外線を吸収し、それを可視光として再放射するため、材料の明るさと白さを高めます。 問題の特定の化合物は、繊維や紙製品など、さまざまな基材を明るくするための有効性について調査することができます .

作用機序

The mode of action of such compounds often involves interactions with various cellular targets, leading to changes in cellular processes and functions. The specific targets and mode of action can vary greatly depending on the exact structure of the compound and the presence of other functional groups .

The compound also contains a pyran-4-one moiety, which is a structural component of many natural products and pharmaceuticals. Compounds containing this moiety have been reported to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. The specific adme properties of a compound can depend on many factors, including its chemical structure, the route of administration, and individual patient factors .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Safety and Hazards

将来の方向性

The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium, as no such extensive review article is reported recently . The attention of researchers around the globe has been drawn to synthesize various oxazole derivatives and screen them for their various biological activities .

生化学分析

Biochemical Properties

2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, by binding to their active sites. The interaction between 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one and these enzymes results in the modulation of their activity, which can affect various cellular processes .

Cellular Effects

The effects of 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways and altering gene expression . Additionally, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can influence cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of target enzymes, resulting in their inhibition or activation . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one in animal models vary with dosage. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain concentration levels .

Metabolic Pathways

2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Additionally, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can influence the production of reactive oxygen species, impacting cellular redox balance .

Transport and Distribution

Within cells and tissues, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can affect its activity and function . Studies have shown that 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can accumulate in the mitochondria, influencing mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a crucial role in its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its accumulation in the nucleus can affect gene expression by interacting with nuclear proteins . Additionally, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can localize to the endoplasmic reticulum, impacting protein folding and secretion .

特性

IUPAC Name |

2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4S/c14-7-1-2-12-9(3-7)15-13(19-12)20-6-8-4-10(16)11(17)5-18-8/h1-5,17H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEIMQOOKYZCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)SCC3=CC(=O)C(=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

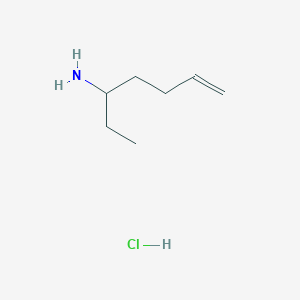

![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)

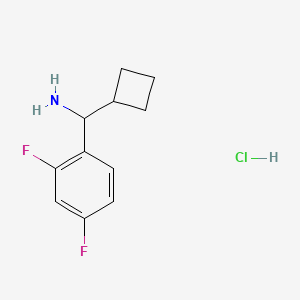

![1-(3,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1490707.png)

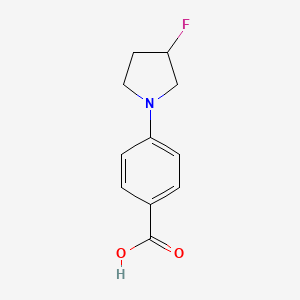

![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)

![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)

![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine](/img/structure/B1490716.png)

![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)